REACTION_CXSMILES
|
C(OC)(OC)OC.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH:22]([C:24]1[CH:32]=[CH:31][C:27]([C:28]([OH:30])=[O:29])=[CH:26][CH:25]=1)=O.[CH3:33][CH:34]1[O:39][CH:38]([CH3:40])[CH2:37][NH:36][CH2:35]1.[F:41][C:42]([F:47])([F:46])[C:43]([OH:45])=[O:44]>CN(C)C=O.C(O)(=O)C>[CH3:40][CH:38]1[O:39][CH:34]([CH3:33])[CH2:35][N:36]([CH2:22][C:24]2[CH:32]=[CH:31][C:27]([C:28]([OH:30])=[O:29])=[CH:26][CH:25]=2)[CH2:37]1.[F:41][C:42]([F:47])([F:46])[C:43]([OH:45])=[O:44] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
CC1CNCC(O1)C
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution is stirred for another 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by HPLC on reversed phase (MeCN/H2O)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CC(O1)C)CC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |